InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6 (10)4-7 (8)9 (11)13-5/h2-4H,1H3
. The Canonical SMILES structure is CC1=NC2=C (C=C (C=C2)Br)C (=N1)Cl
.
6-Bromo-4-chloro-2-methylquinazoline is a compound belonging to the quinazoline family, characterized by its bromine and chlorine substituents at the 6 and 4 positions, respectively, along with a methyl group at the 2 position. This chemical structure contributes to its potential biological activity, particularly in medicinal chemistry, where derivatives of quinazoline have been explored for their pharmacological properties.
The compound's synthesis has been reported in various scientific studies, highlighting its relevance in organic synthesis and medicinal chemistry. It is available commercially from suppliers such as Sigma-Aldrich and Apollo Scientific, which provide detailed specifications and safety information regarding the compound .
6-Bromo-4-chloro-2-methylquinazoline can be classified as:
The synthesis of 6-bromo-4-chloro-2-methylquinazoline typically involves several steps that may include halogenation and cyclization reactions. One of the common methods for synthesizing quinazolines is through the Knorr synthesis, which utilizes anthranilic acid derivatives.
For instance, a method described in literature involves bromination followed by chlorination of an appropriate precursor to yield the desired quinazoline derivative .
6-Bromo-4-chloro-2-methylquinazoline can undergo various chemical reactions typical of quinazolines, including:
In specific studies, derivatives have been synthesized through microwave-assisted methods that enhance reaction rates and yields . For example, the N-arylation of 4-chloroquinazolines has been explored extensively for developing new bioactive compounds.
The mechanism of action for compounds like 6-bromo-4-chloro-2-methylquinazoline often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific pathways, contributing to their pharmacological effects.
Studies have shown that quinazoline derivatives exhibit various biological activities, including antibacterial and anticancer properties. The presence of halogen substituents is often correlated with increased potency against certain cellular targets .
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation and purity assessment .
6-Bromo-4-chloro-2-methylquinazoline has several applications in scientific research:
Research continues to explore its potential therapeutic applications, particularly in developing novel anticancer agents due to its structural characteristics that favor biological activity .
The synthesis of 6-bromo-4-chloro-2-methylquinazoline relies on strategic functionalization of the quinazoline core, primarily through cyclocondensation and sequential halogenation. The most efficient route begins with 6-bromo-2-methylquinazolin-4(3H)-one as a pivotal intermediate, synthesized via cyclocondensation of 2-amino-5-bromobenzoic acid with acetamide derivatives under acidic conditions [9]. Alternative pathways include:
A critical advancement is the "halogen dance" strategy, where electrophilic bromination at C6 precedes C4 chlorination. This sequence capitalizes on the ortho-directing effect of the C2 methyl group, enabling regioselective bromination without protecting groups [8].
Table 1: Comparative Analysis of Quinazoline Core Assembly Methods
Method | Starting Materials | Key Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Cyclocondensation | 2-Amino-5-bromobenzoic acid + acetamide | PPA, 120°C, 6h | 78–85 | High-temperature requirement |
Riedel-type synthesis | 2-Nitro-4-bromobenzaldehyde + acetamide | Zn/AcOH, 80°C, 12h | 50–65 | Moderate yield |
Mn(I)-catalyzed coupling | 2-Amino-5-bromobenzyl alcohol + MeCN | [Mn] (5 mol%), 130°C, 8h | 68–72 | Catalyst cost |
Bromination at C6 employs electrophilic agents like N-bromosuccinimide (NBS) in aprotic solvents (acetonitrile or DMF), achieving >90% regioselectivity. Kinetic studies reveal that electron-rich positions ortho to the methyl group facilitate preferential bromination [8]. For substrates requiring milder conditions, bromine in acetic acid at 50°C affords 85% yield but generates stoichiometric HBr waste [9].
Chlorination at C4 necessitates converting the carbonyl group to a chloro substituent. Phosphorus oxychloride (POCl₃) remains the standard reagent, though optimization studies show:
Table 2: Solvent Optimization for Halogenation Steps
Halogenation Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurities |
---|---|---|---|---|---|
C6 Bromination | Acetonitrile | 25 | 2 | 92 | <2% dibromide |
C4 Chlorination | Toluene/POCl₃ (3:1) | 85 | 4 | 91 | <1% dehalogenated |
One-pot halogenation | Chlorobenzene | 100 | 6 | 84 | 5–8% oxidized |
The C2 methyl group installation faces challenges due to competing N-alkylation and C8 methylation. Three catalytic approaches dominate:
Ligand design critically influences selectivity: Bidentate nitrogen ligands (e.g., 2,2'-bipyridyl) suppress N-methylation by blocking metal coordination at nitrogen sites. Recent studies show ferrocene-based phosphines enhance C2:C8 selectivity ratios from 5:1 to 20:1 [6].
Solvent polarity and temperature profiles dramatically impact yield and purity across synthetic stages:
Temperature-sensitive steps require precise control:
Translating laboratory synthesis to industrial production faces three key hurdles:1. Purification bottlenecks: Chromatography is impractical beyond kilogram-scale. Alternative approaches include:- pH-selective crystallization: Exploiting differential solubility of quinazoline intermediates at pH 5.2 (citrate buffer), removing metal catalysts [8].- Azeotropic drying: Toluene/water azeotrope reduces moisture to <50 ppm, preventing POCl₃ hydrolysis during chlorination [7].
Economic analyses reveal that despite 22% higher raw material costs vs. non-halogenated analogs, 6-bromo-4-chloro-2-methylquinazoline maintains commercial viability due to:
Table 3: Scalability Assessment of Critical Process Steps
Process Step | Lab Scale (10g) | Pilot Plant (5kg) | Key Scale-Up Adjustments | Yield Impact |
---|---|---|---|---|
Cyclocondensation | 85% | 82% | 3x solvent volume, mechanical stirring | −3% |
C6 Bromination | 92% | 88% | Semi-batch reagent addition, cryogenic cooling | −4% |
C4 Chlorination | 91% | 86% | Toluene co-solvent, pressure control | −5% |
Methylation | 88% | 78% | Heterogeneous catalyst, flow reactor | −10% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1